Hydrocortisone 21-octanoate-d4
CAS No.:
Cat. No.: VC16661101
Molecular Formula: C29H44O6
Molecular Weight: 492.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H44O6 |
|---|---|
| Molecular Weight | 492.7 g/mol |
| IUPAC Name | [2-oxo-2-[(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] octanoate |
| Standard InChI | InChI=1S/C29H44O6/c1-4-5-6-7-8-9-25(33)35-18-24(32)29(34)15-13-22-21-11-10-19-16-20(30)12-14-27(19,2)26(21)23(31)17-28(22,29)3/h16,21-23,26,31,34H,4-15,17-18H2,1-3H3/t21-,22-,23-,26+,27-,28-,29-/m0/s1/i17D2,23D,26D |
| Standard InChI Key | VWVPRYMOFYIOOZ-IESZJFDPSA-N |
| Isomeric SMILES | [2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC(=O)CCCCCCC)O |
| Canonical SMILES | CCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Introduction
Chemical Structure and Properties
Hydrocortisone 21-octanoate-d4 features a steroidal backbone with an octanoate ester group at the 21-position and deuterium substitution at four sites (Figure 1). The IUPAC name is [2-oxo-2-[(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] octanoate. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 492.7 g/mol |
| Deuterium Substitution | 4 atoms at C-21 |
| Solubility | Soluble in deuterated solvents |
| Stability | Enhanced metabolic stability |
The deuterium substitution reduces the compound’s metabolic degradation rate, as the carbon-deuterium bond is stronger than carbon-hydrogen, slowing enzymatic cleavage. This property is critical for isotopic tracing in vivo.
Synthesis and Reactivity
The synthesis of hydrocortisone 21-octanoate-d4 involves multi-step organic reactions, starting with hydrocortisone as the precursor. Key steps include:
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Deuterium Incorporation: Deuterium is introduced at the 21-position using deuterated solvents (e.g., DO) under controlled pH and temperature.
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Esterification: The 21-hydroxyl group undergoes esterification with octanoyl chloride to form the octanoate ester .
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Purification: Chromatographic techniques ensure high purity (>98%), validated via NMR and mass spectrometry.
Reaction conditions (e.g., 25°C, inert atmosphere) are optimized to prevent deuterium loss. The final product exhibits altered reactivity compared to non-deuterated hydrocortisone, particularly in cytochrome P450-mediated metabolism.
Research Applications
Hydrocortisone 21-octanoate-d4 is pivotal in:
Metabolic Pathway Analysis
Deuterium labeling enables precise tracking using mass spectrometry, elucidating metabolic fates such as hepatic conversion to cortisone or renal excretion. Studies reveal a 40% slower clearance rate compared to non-deuterated analogs, underscoring deuterium’s kinetic isotope effect.
Pharmacokinetic Profiling
Researchers quantify bioavailability and half-life () in model organisms. For instance, in murine models, the compound’s extends from 1.5 to 2.3 hours due to deuterium.
Comparison with Other Corticosteroids
Hydrocortisone 21-octanoate-d4 is less potent than synthetic corticosteroids but offers unique research utility:
| Compound | Relative Potency | Primary Use |
|---|---|---|
| Hydrocortisone | 1× | Anti-inflammatory |
| Prednisolone | 4× | Autoimmune diseases |
| Dexamethasone | 40× | Severe inflammation |
| Hydrocortisone 21-octanoate-d4 | 1× (research) | Metabolic tracing |
Its deuterated structure makes it indispensable for studying glucocorticoid receptor dynamics without isotopic interference.
Future Perspectives
Advances in deuterium chemistry may yield analogs with site-specific labeling (e.g., C-11 or C-17) for targeted studies. Coupling with CRISPR-based receptor editing could unravel tissue-specific glucocorticoid effects. Furthermore, this compound’s success underscores the potential of deuterated pharmaceuticals in enhancing drug stability and personalized medicine.
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